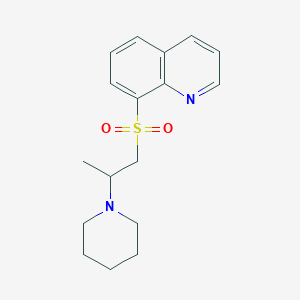
2-(1-piperidinyl)propyl 8-quinolinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperidinyl)propyl 8-quinolinyl sulfone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-piperidinyl)propyl 8-quinolinyl sulfone typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-piperidin-1-ylpropylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(1-piperidinyl)propyl 8-quinolinyl sulfone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1-piperidinyl)propyl 8-quinolinyl sulfone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its broad spectrum of biological activities.
8-Hydroxyquinoline: A derivative with potent antimicrobial and anticancer properties.
2-Piperidinylquinoline: Another derivative with similar structural features but different biological activities.
Uniqueness: 2-(1-piperidinyl)propyl 8-quinolinyl sulfone stands out due to its unique combination of the quinoline core and the piperidinylpropylsulfonyl group. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C17H22N2O2S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
8-(2-piperidin-1-ylpropylsulfonyl)quinoline |
InChI |
InChI=1S/C17H22N2O2S/c1-14(19-11-3-2-4-12-19)13-22(20,21)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,14H,2-4,11-13H2,1H3 |
Clave InChI |
DNDGLAABZUMJHF-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
SMILES canónico |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)





![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
